molecular formula C18H18N4 B3796858 3-({methyl[(5-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)benzonitrile

3-({methyl[(5-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)benzonitrile

Cat. No.: B3796858
M. Wt: 290.4 g/mol
InChI Key: QWLGHKPHDMYXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound, meaning it contains atoms of at least two different elements as part of its ring structure . Benzimidazole and its derivatives have a wide range of biological activities and are a key part of many pharmaceutical drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with a carboxylic acid or its equivalent . This forms the imidazole ring, which can then be further derivatized to create a wide range of compounds .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole and its derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that a given benzimidazole derivative can undergo will depend on its exact structure .


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can act as both an acid and a base .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their exact structure and the biological target they interact with . Some benzimidazole-based drugs work by inhibiting certain enzymes, while others might interact with cell receptors or other biological targets .

Safety and Hazards

The safety and hazards associated with benzimidazole and its derivatives can vary widely depending on the exact compound. Some benzimidazole-based drugs are relatively safe for human use, while others can be toxic or even carcinogenic. Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific information about a given compound .

Future Directions

Benzimidazole and its derivatives continue to be an area of active research, particularly in the field of medicinal chemistry . Researchers are continually developing new benzimidazole-based compounds in the hopes of finding new treatments for various diseases .

Properties

IUPAC Name

3-[[methyl-[(6-methyl-1H-benzimidazol-2-yl)methyl]amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-13-6-7-16-17(8-13)21-18(20-16)12-22(2)11-15-5-3-4-14(9-15)10-19/h3-9H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLGHKPHDMYXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CN(C)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({methyl[(5-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-({methyl[(5-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-({methyl[(5-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-({methyl[(5-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-({methyl[(5-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-({methyl[(5-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.